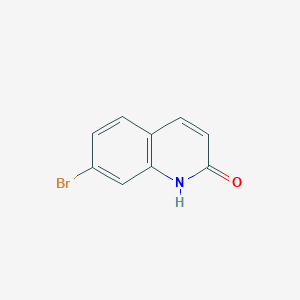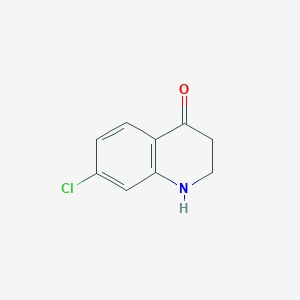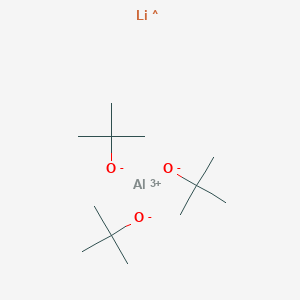![molecular formula C12H22FNO B152797 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-73-1](/img/structure/B152797.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) involves the inhibition of enzymes that are involved in the formation of amyloid-beta peptides. This compound has been shown to inhibit the activity of beta-secretase, which is an enzyme that is responsible for the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides. By inhibiting the activity of beta-secretase, pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) can reduce the formation of amyloid-beta peptides and potentially slow down the progression of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has several biochemical and physiological effects. This compound has been shown to reduce the formation of amyloid-beta peptides in the brain, which can potentially slow down the progression of Alzheimer's disease. Additionally, pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) in lab experiments include its ability to inhibit beta-secretase activity and reduce the formation of amyloid-beta peptides. This compound is also relatively easy to synthesize using various methods.
The limitations of using pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI). One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to study its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been reported in the literature using various methods. One of the most common methods involves the reaction of 2,5-dimethylpyrrolidine with 2-fluoro-3-methyl-1-oxopentane in the presence of a base. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the formation of amyloid-beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease.
Propiedades
Número CAS |
136734-73-1 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI) |
Fórmula molecular |
C12H22FNO |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11-/m1/s1 |
Clave InChI |
WJZJHPNNPHRHER-GWOFURMSSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
SMILES canónico |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Sinónimos |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)





![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)


![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)

